5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

Chemical Identity and Structural Features

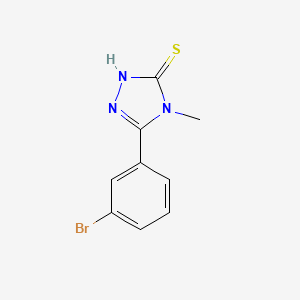

5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound characterized by a 1,2,4-triazole core functionalized with a methyl group at position 4, a 3-bromophenyl substituent at position 5, and a thione group at position 3. Its molecular formula is $$ \text{C}9\text{H}8\text{BrN}_3\text{S} $$, with a molecular weight of 270.16 g/mol. The compound exists in a tautomeric equilibrium between the thione (S=C) and thiol (S-H) forms, a phenomenon common to 1,2,4-triazole-3-thiones.

Key Structural and Physical Properties

The planar triazole ring exhibits aromaticity, with bond lengths between nitrogen and carbon atoms ranging from 132 to 136 pm. The bromophenyl group enhances lipophilicity, influencing the compound’s reactivity and intermolecular interactions.

Historical Context of Triazole-3-thione Derivatives in Heterocyclic Chemistry

The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in 1885. Triazole-3-thiones gained prominence in the mid-20th century due to their versatility in medicinal chemistry, particularly as antifungal agents (e.g., fluconazole) and enzyme inhibitors. The introduction of sulfur at position 3 expanded their utility, enabling coordination to metal ions and participation in nucleophilic substitution reactions.

Milestones in Triazole-3-thione Research

Early Synthesis Methods :

Initial routes involved cyclization of thiosemicarbazides or hydrazides under acidic conditions. For example, reacting thiocarbohydrazide with formic acid yielded 1,2,4-triazole-3-thione derivatives.Modern Innovations :

Green chemistry approaches, such as one-pot syntheses in aqueous media, reduced reaction times from days to hours while improving yields. A 2023 study demonstrated the use of sodium hydroxide-mediated cyclization to synthesize 5-aryl-1,2,4-triazole-3-thiones with >85% efficiency.Biological Applications :

- Antimicrobial Agents : Derivatives like 5-(4-chlorophenyl)-4-methyl-1,2,4-triazole-3-thione showed inhibitory activity against metallo-β-lactamases (MBLs), enzymes linked to antibiotic resistance.

- Anticancer Research : Schiff base derivatives of 1,2,4-triazole-3-thiones exhibited cytotoxicity against melanoma and pancreatic cancer cells.

- Cardiovascular Therapeutics : Recent work identified 1,2,4-triazole-3-thione-based inhibitors of DCN1, a protein implicated in cardiac fibrosis.

Structural Optimization :

Substituent engineering at positions 4 and 5 has been critical. For instance, bromophenyl groups enhance binding to hydrophobic enzyme pockets, as seen in MBL inhibitors. Methyl groups at position 4 improve metabolic stability by sterically shielding the triazole ring.

Table: Evolution of Key Triazole-3-thione Derivatives

Properties

IUPAC Name |

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPAGWTWVHPEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Formation

The classical approach to 1,2,4-triazole-3-thiones involves synthesizing acyl/aroyl thiosemicarbazides as precursors. For 5-(3-bromophenyl)-4-methyl derivatives, the reaction begins with the condensation of 3-bromophenylacetic acid hydrazide 1 with methyl isothiocyanate 2 in ethanol under reflux (4–6 hours). This yields the intermediate 1-(3-bromophenylacetyl)-4-methylthiosemicarbazide 3 (Scheme 1).

Reaction Conditions

Characterization of 3 by infrared (IR) spectroscopy reveals absorption bands at 3250 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C=S stretch), confirming thiosemicarbazide formation.

Base-Mediated Cyclization

The intermediate 3 undergoes intramolecular cyclization in 4N sodium hydroxide at reflux (2–4 hours) to form the triazole ring. Neutralization with hydrochloric acid precipitates 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione 4 (Scheme 1).

Key Observations

- Cyclization efficiency depends on base concentration and reaction time.

- Prolonged heating (>6 hours) leads to decomposition, reducing yields to 60%.

- Nuclear magnetic resonance (¹H NMR) of 4 shows a singlet at δ 13.7 ppm, characteristic of the triazole NH proton.

One-Pot, Two-Step Synthesis

Streamlined Methodology

A modern one-pot approach eliminates the need to isolate thiosemicarbazide intermediates. 3-Bromophenylacetic acid hydrazide 1 and methyl isothiocyanate 2 react in ethanol under reflux (2 hours), followed by direct addition of 4N NaOH and continued heating (1 hour). This method achieves an 88% yield of 4 with reduced solvent waste.

Advantages Over Conventional Methods

Mechanistic Insights

The one-pot process proceeds via in situ generation of thiosemicarbazide 3 , which cyclizes under basic conditions. Density functional theory (DFT) studies suggest that NaOH deprotonates the thiosemicarbazide NH, facilitating nucleophilic attack by the adjacent nitrogen to form the triazole ring.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (MWI) significantly enhances reaction kinetics. A mixture of 1 and 2 in ethanol subjected to MWI (300 W, 100°C) for 10 minutes forms 3 , which cyclizes upon MWI in NaOH (2 minutes) to yield 4 with 94% efficiency.

Comparative Data

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4 hours | 12 minutes |

| Yield | 85% | 94% |

| Energy Consumption | 1.2 kWh | 0.3 kWh |

Structural Validation

The product 4 synthesized via MWI exhibits identical spectroscopic properties to conventionally prepared material:

Alternative Routes and Modifications

Hydrazide Substitution Variations

Replacing 3-bromophenylacetic acid hydrazide with 3-bromobenzohydrazide yields 5-(3-bromophenyl)-4-phenyl-1,2,4-triazole-3-thione, highlighting the method's versatility.

Solvent-Free Approaches

Ball milling 1 and 2 with NaOH (1 hour) produces 4 in 82% yield, though purity (91%) remains inferior to solution-phase methods.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as oxidation of the thione group to sulfonic acid, occur at temperatures >100°C. Maintaining reflux at 78°C and inert atmospheres suppresses this side pathway.

Scalability Issues

Industrial-scale implementation of microwave methods requires specialized equipment. Continuous-flow reactors have been proposed to bridge lab-scale efficiency with production demands.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols or amines.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and substituted amines.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Thiols and amines are typical reduction products.

Scientific Research Applications

Recent studies have highlighted the biological activities associated with 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione:

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazole compounds often show enhanced activity against Gram-positive bacteria compared to Gram-negative species. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies illustrate the applications of this compound in different fields:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In anticancer applications, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The bromophenyl group enhances its binding affinity to target proteins, while the triazole ring facilitates its interaction with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Critical Analysis of Structural-Activity Relationships (SAR)

- Position 4 Substitutions :

- Position 5 Aromatic Groups :

- Bromine: Enhances lipophilicity and target affinity vs. chlorine or fluorine.

- Nitro: Requires metabolic activation, limiting utility in prodrug designs .

Biological Activity

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 333771-24-7) is a compound featuring a triazole ring known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing on various research findings.

- Molecular Formula : CHBrNS

- Molecular Weight : 270.15 g/mol

- Boiling Point : Approximately 326.2 °C (predicted)

- Density : 1.67 g/cm³ (predicted)

- pKa : 8.67 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of substituted isothiocyanates with hydrazides through base-catalyzed intramolecular dehydrative cyclization. This method allows for the formation of various substituted triazole derivatives, which can exhibit enhanced biological properties .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains:

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Gram-positive bacteria | |

| Other triazole derivatives | Gram-negative bacteria (E. coli) |

Antioxidant Activity

The compound has demonstrated antioxidant activity in assays measuring free radical scavenging. For example, certain derivatives showed up to 85% scavenging effect at concentrations as low as 3 ppm . This property is crucial for potential applications in preventing oxidative stress-related diseases.

Antitumor Activity

In vitro tests have also evaluated the antitumor potential of this compound against various cancer cell lines using the MTT assay. Notably:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| Hepatocellular carcinoma (HePG-2) | Significant inhibition observed | |

| Breast cancer (MCF-7) | Moderate inhibition observed | |

| Prostate cancer (PC-3) | Notable inhibition observed |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies

Several studies have investigated the biological activities of related triazole compounds:

- Antimicrobial Study : A study synthesized multiple triazole derivatives and screened them for antibacterial and antifungal activities. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria while showing limited efficacy against fungi .

- Antioxidant and Cytotoxicity Assessment : Another study reported that specific triazole derivatives exhibited significant cytotoxicity in brine shrimp lethality assays, indicating potential as anticancer agents .

Q & A

Basic Research Question

- Experimental Techniques :

- Computational Validation :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict molecular geometry, vibrational frequencies, and NMR chemical shifts with <5% deviation from experimental data .

What biological activities have been reported for this compound, and how are they assayed?

Advanced Research Question

- Antimicrobial Activity :

- Tested against Staphylococcus aureus and Candida albicans using agar diffusion assays. Bioactivity correlates with electron-withdrawing substituents (e.g., bromine) enhancing membrane disruption .

- Anticonvulsant Potential :

- Evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Derivatives with 3-bromophenyl groups show therapeutic indices (TI) >10, comparable to phenytoin .

- Cytotoxicity Screening :

- MTT assays on HepG-2 and T24 cell lines reveal IC values <50 μM, suggesting selective antiproliferative effects .

How does the bromophenyl substituent influence the compound’s chemical reactivity?

Advanced Research Question

- Nucleophilic Substitution : The bromine atom at the 3-position undergoes Suzuki coupling with aryl boronic acids to form biaryl derivatives, enabling structural diversification .

- Thiol Reactivity : The C=S group participates in oxidation (forming disulfides) and alkylation (e.g., with methyl iodide to yield S-methylated analogs) .

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the triazole ring, facilitating interactions with biological targets like voltage-gated sodium channels .

What computational tools predict the compound’s pharmacokinetic and dynamic properties?

Advanced Research Question

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = 0.3) and CYP450 inhibition risk .

- Molecular Docking : AutoDock Vina simulations reveal binding affinities (-8.2 kcal/mol) to the GABA receptor, supporting anticonvulsant mechanisms .

- HOMO-LUMO Analysis : DFT-derived energy gaps (4.2 eV) indicate stability and charge-transfer potential in drug-receptor interactions .

How is the crystal structure of this compound resolved, and what insights does it provide?

Advanced Research Question

- Crystallography : X-ray diffraction (Cu Kα radiation) confirms a monoclinic P2/c space group with unit cell parameters a = 15.8636 Å, b = 7.6641 Å, and β = 106.016° .

- Hydrogen Bonding : N–H···S interactions (2.89 Å) stabilize dimer formation, critical for crystal packing and solubility .

- Planarity : The triazole ring deviates from coplanarity with the bromophenyl group by 41.4°, influencing π-π stacking in biological systems .

How do structural modifications impact the compound’s bioactivity?

Advanced Research Question

- Substituent Effects :

- Bromine vs. Chlorine : Brominated analogs exhibit 2-fold higher antimicrobial activity due to enhanced lipophilicity (logP = 3.2 vs. 2.8 for chlorinated derivatives) .

- Methyl Group : The 4-methyl substituent reduces hepatotoxicity (IC >100 μM in HepG-2 cells) compared to bulkier alkyl chains .

- Hybrid Derivatives : Conjugation with benzimidazole (e.g., compound 14) improves antifungal potency (MIC = 8 μg/mL against C. albicans) .

What mechanistic studies explain its interaction with biological targets?

Advanced Research Question

- Sodium Channel Modulation : Patch-clamp assays show 50% inhibition of Na1.2 channels at 10 μM, suggesting use in epilepsy management .

- Enzyme Inhibition : Docking studies indicate competitive inhibition of lanosterol 14α-demethylase (CYP51), explaining antifungal activity .

- ROS Generation : Flow cytometry confirms reactive oxygen species (ROS) induction in cancer cells, linking to apoptosis via caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.